Regioisomer-Dependent p38 MAP Kinase Inhibition: 4-Pyridyl vs. 2-Pyridyl Substitution
In a series of N-substituted pyridinyl imidazole p38 MAP kinase inhibitors, the regioisomeric position of the pyridinyl nitrogen profoundly impacts inhibitory potency. The 4-pyridyl regioisomer (compound 2a) was identified as a potent inhibitor, whereas its 2-pyridyl counterpart (compound 2b) showed distinct biological activity. [1]
| Evidence Dimension | p38 MAP kinase inhibition potency |
|---|---|
| Target Compound Data | Potent inhibitor (IC50 not disclosed; reported as 'potent') |
| Comparator Or Baseline | 2-Pyridyl regioisomer (2b) |
| Quantified Difference | Biological data demonstrate the importance of correct regiochemistry for inhibition of p38 [1] |
| Conditions | In vitro p38 MAP kinase assay |
Why This Matters
This demonstrates that the 4-pyridyl regioisomer is the preferred scaffold for developing p38 MAP kinase inhibitors, a target in inflammatory diseases.
- [1] Wagner, G. K., Kotschenreuther, D., Zimmermann, W., & Laufer, S. A. (2003). Identification of regioisomers in a series of N-substituted pyridin-4-yl imidazole derivatives by regiospecific synthesis, GC/MS, and 1H NMR. Journal of Organic Chemistry, 68(11), 4527-4530. View Source
